molecular formula C6H10O2 B15239764 Cyclopropaneacetaldehyde, 1-methoxy-

Cyclopropaneacetaldehyde, 1-methoxy-

Cat. No.: B15239764
M. Wt: 114.14 g/mol
InChI Key: DGDYZOUQUNSCRF-UHFFFAOYSA-N
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Description

Cyclopropaneacetaldehyde, 1-methoxy- is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is characterized by a cyclopropane ring attached to an acetaldehyde group, with a methoxy group (-OCH3) attached to the carbonyl carbon

Preparation Methods

The synthesis of Cyclopropaneacetaldehyde, 1-methoxy- can be achieved through several routesThe reaction conditions typically involve the use of diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve large-scale synthesis using similar principles but optimized for higher yields and purity.

Chemical Reactions Analysis

Cyclopropaneacetaldehyde, 1-methoxy- undergoes various chemical reactions, including:

Scientific Research Applications

Cyclopropaneacetaldehyde, 1-methoxy- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopropaneacetaldehyde, 1-methoxy- exerts its effects involves the reactivity of the cyclopropane ring and the aldehyde group. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and stability .

Comparison with Similar Compounds

Cyclopropaneacetaldehyde, 1-methoxy- can be compared with other cyclopropane-containing compounds such as:

    Cyclopropanecarboxaldehyde: Lacks the methoxy group, making it less reactive in certain reactions.

    Cyclopropanemethanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.

    Cyclopropaneacetic acid:

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

2-(1-methoxycyclopropyl)acetaldehyde

InChI

InChI=1S/C6H10O2/c1-8-6(2-3-6)4-5-7/h5H,2-4H2,1H3

InChI Key

DGDYZOUQUNSCRF-UHFFFAOYSA-N

Canonical SMILES

COC1(CC1)CC=O

Origin of Product

United States

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